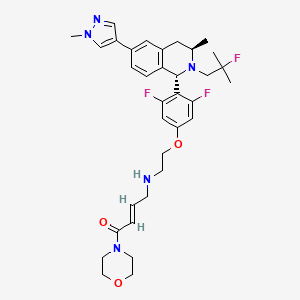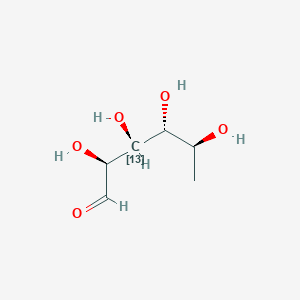
AMPK activator 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMPK activator 10 is a compound that activates AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis. AMPK coordinates metabolic pathways to balance nutrient supply with energy demand. This compound has gained attention due to its potential therapeutic applications in treating metabolic disorders, cancer, and other diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AMPK activator 10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are commonly employed in the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
AMPK activator 10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
AMPK activator 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study metabolic pathways and energy homeostasis.
Biology: Investigated for its role in cellular energy regulation and its effects on various biological processes.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, cancer, and other diseases.
Industry: Utilized in the development of new drugs and therapeutic compounds.
Mecanismo De Acción
AMPK activator 10 exerts its effects by activating AMP-activated protein kinase (AMPK). The activation involves the binding of the compound to the AMPK complex, leading to a conformational change that allows further activation by phosphorylation of threonine-172 in the AMPK alpha subunit. This activation triggers a cascade of downstream effects, including the upregulation of energy-producing pathways and the inhibition of energy-consuming processes .
Comparación Con Compuestos Similares
Similar Compounds
Metformin: An indirect AMPK activator used to treat type 2 diabetes.
Phenformin: Another indirect AMPK activator with similar effects to metformin.
AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): A direct AMPK activator used in research to study AMPK activation.
Uniqueness of AMPK Activator 10
This compound is unique due to its specific mechanism of action and its potential for higher specificity and reduced pleiotropic effects compared to other AMPK activators. This makes it a promising candidate for therapeutic applications with potentially fewer side effects .
Propiedades
Fórmula molecular |
C24H26ClFN4O6 |
|---|---|
Peso molecular |
520.9 g/mol |
Nombre IUPAC |
(3R,3aR,6R,6aR)-6-[[6-chloro-5-[[(1S)-7-fluoro-5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl]amino]-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C24H26ClFN4O6/c1-32-4-5-33-12-6-11-2-3-15(19(11)14(26)7-12)27-22-13(25)8-16-23(29-22)30-24(28-16)36-18-10-35-20-17(31)9-34-21(18)20/h6-8,15,17-18,20-21,31H,2-5,9-10H2,1H3,(H2,27,28,29,30)/t15-,17+,18+,20+,21+/m0/s1 |
Clave InChI |
RWALQNUYYICDCM-UMBWAWJWSA-N |
SMILES isomérico |
COCCOC1=CC2=C([C@H](CC2)NC3=C(C=C4C(=N3)N=C(N4)O[C@@H]5CO[C@H]6[C@@H]5OC[C@H]6O)Cl)C(=C1)F |
SMILES canónico |
COCCOC1=CC2=C(C(CC2)NC3=C(C=C4C(=N3)N=C(N4)OC5COC6C5OCC6O)Cl)C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


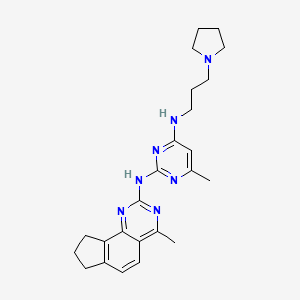
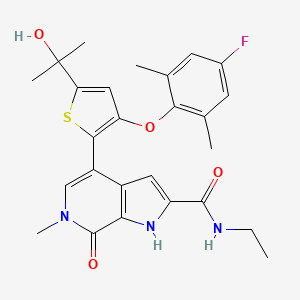
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)


![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)

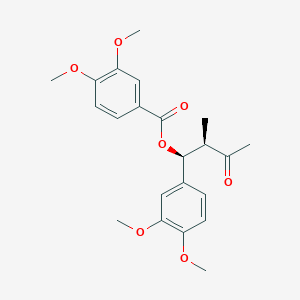
![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)

